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Compound of Interest

Compound Name: 5-Bromoisoindoline hydrochloride

Cat. No.: B564658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromoisoindoline hydrochloride (CAS No: 919346-89-7), a key intermediate in synthetic

organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data

for the hydrochloride salt is not readily available in public databases, this guide presents the

available data for the free base, 5-Bromoisoindoline, and provides expected variations for the

hydrochloride salt.

Core Spectroscopic Data
The structural elucidation of 5-Bromoisoindoline and its hydrochloride salt is critically supported

by data from multiple spectroscopic techniques. This section presents a summary of the

essential data in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The protonation of the nitrogen atom in the hydrochloride salt is expected to cause a

downfield shift in the chemical shifts of the adjacent protons and carbons compared to the free

base.

Table 1: ¹H NMR Spectroscopic Data for 5-Bromoisoindoline (Free Base)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.3-7.1 m 3H Ar-H

~4.1 s 4H CH₂

~2.0 br s 1H NH

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is estimated based on similar structures.

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromoisoindoline (Free Base)

Chemical Shift (δ) ppm Assignment

~140-120 Ar-C

~120 Ar-C-Br

~53 CH₂

Solvent: CDCl₃. Data is estimated based on similar structures.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For

5-Bromoisoindoline hydrochloride, the spectrum will exhibit characteristic absorption bands

for the N-H⁺ bond, C-H bonds of the aromatic ring and methylene groups, and the C-Br bond.

Table 3: IR Spectroscopic Data for 5-Bromoisoindoline
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium, Broad N-H Stretch (Free Base)

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium Aliphatic C-H Stretch

1600-1450 Medium-Strong Aromatic C=C Bending

1450-1350 Medium CH₂ Bending

1100-1000 Strong C-N Stretch

800-600 Strong C-Br Stretch

Expected changes for the hydrochloride salt: A broad absorption band is expected in the 2800-

2400 cm⁻¹ region due to the N-H⁺ stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br

in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z

units (M⁺ and M⁺+2).

Table 4: Mass Spectrometry Data for 5-Bromoisoindoline

m/z Relative Intensity (%) Assignment

197 ~100 [M]⁺ (with ⁷⁹Br)

199 ~98 [M]⁺ (with ⁸¹Br)

118 Variable [M-Br]⁺

91 Variable [C₇H₇]⁺

Method: Electron Ionization (EI). The molecular ion peak for 5-Bromoisoindoline
hydrochloride is not expected to be observed under typical EI-MS conditions due to its non-
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volatile nature. Electrospray ionization (ESI) would be more suitable and would likely show the

molecular ion of the free base at m/z 198 (for the ⁷⁹Br isotope).

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized

protocols and may require optimization based on the specific instrumentation used.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 5-10 mg of 5-Bromoisoindoline hydrochloride.

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O)

in a clean, dry NMR tube. The choice of solvent is crucial as the hydrochloride salt has low

solubility in chloroform-d.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of

scans is usually required due to the lower natural abundance of the ¹³C isotope.

Data Processing and Analysis:

Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the resulting spectrum and perform baseline correction.

Reference the spectrum using the residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different

types of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a

suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of solid 5-Bromoisoindoline hydrochloride powder directly onto

the ATR crystal.

Lower the press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Instrument Setup and Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The data is usually collected over a range of 4000 to 400 cm⁻¹.

Data Processing and Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify and label the significant absorption peaks.
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Correlate the observed absorption bands with known vibrational frequencies of functional

groups to confirm the structure of the molecule.

Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of 5-Bromoisoindoline hydrochloride in a suitable solvent such

as methanol or acetonitrile at a concentration of approximately 10-100 µg/mL.

A small amount of formic acid or acetic acid can be added to the solution to promote

ionization.

Instrument Setup and Data Acquisition:

The sample solution is introduced into the ESI source of the mass spectrometer via direct

infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

The instrument is operated in positive ion mode.

Key parameters such as capillary voltage, cone voltage, and desolvation gas temperature

and flow rate are optimized to obtain a stable and intense signal of the molecular ion.

Acquire the mass spectrum over an appropriate m/z range.

Data Processing and Analysis:

Analyze the resulting mass spectrum to identify the molecular ion peak. For 5-
Bromoisoindoline hydrochloride, this would correspond to the protonated free base

[C₈H₈BrN + H]⁺.

Examine the isotopic pattern of the molecular ion to confirm the presence of a bromine

atom.

If fragmentation data is acquired (MS/MS), analyze the fragment ions to further elucidate

the structure.

Mandatory Visualization
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The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-
Bromoisoindoline hydrochloride.

Spectroscopic Analysis Workflow for 5-Bromoisoindoline Hydrochloride
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Caption: Logical workflow for the spectroscopic analysis of 5-Bromoisoindoline
hydrochloride.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromoisoindoline
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b564658#spectroscopic-data-nmr-ir-ms-of-5-
bromoisoindoline-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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